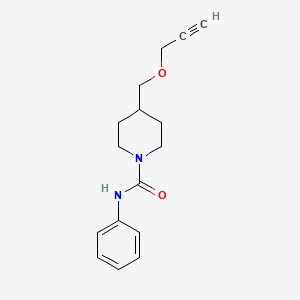
N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that piperidine derivatives are significant in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals2.
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, specific synthesis details for “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not readily available.
Molecular Structure Analysis
The molecular structure of “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” is not explicitly mentioned in the search results. However, it’s known that piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state2.Chemical Reactions Analysis
The chemical reactions involving “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not explicitly mentioned in the search results. However, the metabolism of similar compounds can generally involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation3.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Inhibition of Soluble Epoxide Hydrolase
The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening, highlights the significance of the triazine heterocycle for high potency and selectivity. Phenyl group substitution has been noted for its role in reducing clearance and improving oral exposure. Such compounds, including specific analogs like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, have been identified as useful tool compounds for in vivo investigation, demonstrating robust effects on serum biomarkers related to linoleic acid epoxide, thus indicating their potential application in studying disease models (Thalji et al., 2013).
Anti-Angiogenic and DNA Cleavage Studies
A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. Their DNA cleavage abilities were also evaluated, showing significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, highlighting the critical role of substituents on the phenyl ring of the side chain in determining their potency (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Research has led to the identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 inhibitor. This compound showcases a favorable pharmacokinetics profile and has demonstrated an increase in cerebrospinal fluid concentration of glycine in rats, indicating its potential application in central nervous system disorders (Yamamoto et al., 2016).
Microglia Imaging
PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with specific radiotracers such as [11C]CPPC highlights the potential for noninvasive imaging of reactive microglia and their role in neuroinflammation across various neuropsychiatric disorders. This approach offers insights into the immune environment of central nervous system malignancies and the monitoring of neuroinflammatory effects of immunotherapies, providing a valuable tool in the development of new therapeutics for neuroinflammation (Horti et al., 2019).
Safety And Hazards
The safety and hazards associated with “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not explicitly mentioned in the search results.
Direcciones Futuras
The future directions for “N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide” are not explicitly mentioned in the search results. However, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.
Propiedades
IUPAC Name |
N-phenyl-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-12-20-13-14-8-10-18(11-9-14)16(19)17-15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHLWYYUUAUOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-phenylethyl)acetamide](/img/structure/B2897725.png)
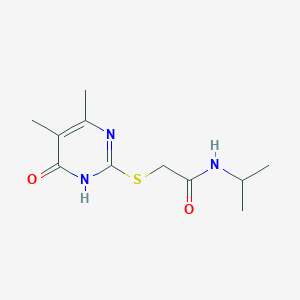
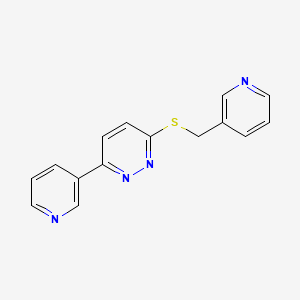
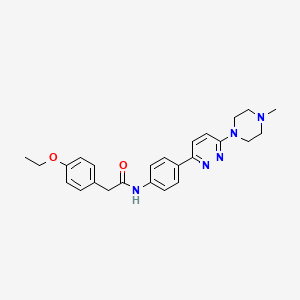
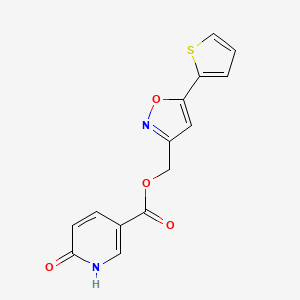

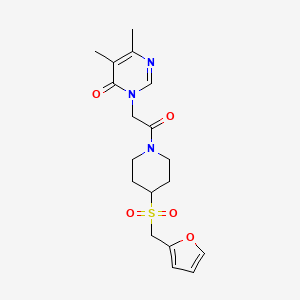
![3-Ethoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2897733.png)
![N-Methyl-N-[2-(2-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2897735.png)
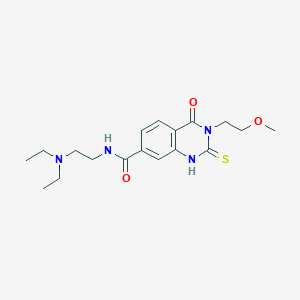
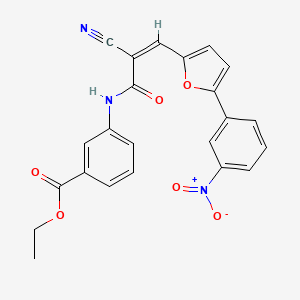
![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2897743.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)